molecular formula C19H18ClN3O2 B6009620 3-chloro-2-{3-[1-(1,4-dioxan-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine

3-chloro-2-{3-[1-(1,4-dioxan-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine

Cat. No. B6009620
M. Wt: 355.8 g/mol
InChI Key: OLCSBCXXMRHESA-UHFFFAOYSA-N
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Description

3-chloro-2-{3-[1-(1,4-dioxan-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-chloro-2-{3-[1-(1,4-dioxan-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been proposed that the compound may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-2-{3-[1-(1,4-dioxan-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine can affect various biochemical and physiological processes in cells. For example, it has been found to inhibit the activity of certain kinases involved in cell signaling pathways. It has also been shown to modulate the expression of certain genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-2-{3-[1-(1,4-dioxan-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, the compound's fluorescent properties make it useful for detecting metal ions in biological systems. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several potential future directions for research on 3-chloro-2-{3-[1-(1,4-dioxan-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine. One area of interest is the development of more efficient synthesis methods to obtain higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, the use of this compound as a fluorescent probe for detecting metal ions in biological systems could be further explored.

Synthesis Methods

The synthesis of 3-chloro-2-{3-[1-(1,4-dioxan-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine involves the reaction of 3-chloro-2-(chloromethyl)pyridine with 3-(1-(1,4-dioxan-2-ylmethyl)-1H-pyrazol-3-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and at an elevated temperature. This method has been optimized to obtain a high yield of the desired product.

Scientific Research Applications

3-chloro-2-{3-[1-(1,4-dioxan-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

3-chloro-2-[3-[1-(1,4-dioxan-2-ylmethyl)pyrazol-3-yl]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c20-17-5-2-7-21-19(17)15-4-1-3-14(11-15)18-6-8-23(22-18)12-16-13-24-9-10-25-16/h1-8,11,16H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCSBCXXMRHESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=C(C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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